Chemical structure and properties of 1H-Indazole-3,7-dicarboxylic acid
Chemical structure and properties of 1H-Indazole-3,7-dicarboxylic acid
The Chemical Architecture and Synthetic Utility of 1H-Indazole-3,7-dicarboxylic acid: A Technical Guide for Drug Development
Executive Summary
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including anti-emetics (granisetron), anti-neoplastics (lonidamine), and poly (ADP-ribose) polymerase (PARP) inhibitors[1][2]. While mono-substituted indazole-3-carboxylic acids are well-documented, 1H-Indazole-3,7-dicarboxylic acid (CAS: 1427504-82-2) represents a highly specialized, bifunctional building block. The presence of two orthogonal carboxylic acid moieties at the C3 and C7 positions provides researchers with dual sites for modular derivatization, enabling the synthesis of complex bis-amides, targeted protein degraders (PROTACs), and highly specific kinase inhibitors.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural tautomerism, and validated synthetic methodologies for 1H-indazole-3,7-dicarboxylic acid, designed specifically for drug development professionals.
Structural & Physicochemical Profiling
The indazole ring is a bicyclic heteroaromatic system consisting of a benzene ring fused to a pyrazole ring. A critical feature of this scaffold is its annular tautomerism. The molecule predominantly exists in the 1H-indazole form rather than the 2H-indazole form. Thermodynamic studies indicate that the free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than that of the 2H-tautomer, rendering it energetically favored and significantly more stable under physiological conditions[3].
Quantitative Physicochemical Data
To facilitate formulation and synthetic planning, the core properties of the parent di-acid and its primary mono-ester derivative are summarized below[4][5]:
| Property | 1H-Indazole-3,7-dicarboxylic acid | 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid |
| CAS Registry Number | 1427504-82-2 | 898747-36-9 |
| Molecular Formula | C9H6N2O4 | C10H8N2O4 |
| Molecular Weight | 206.15 g/mol | 220.18 g/mol |
| Tautomeric Preference | 1H-form (ΔG ≈ -2.3 kcal/mol vs 2H) | 1H-form |
| Solubility Profile | Soluble in DMF, DMSO, alkaline aq. | Soluble in DMF, DMSO, hot MeOH |
| Primary Utility | Bifunctional scaffold / PROTAC linker | Orthogonal C3-amidation precursor |
Mechanistic Pathways & Synthetic Strategies
The reproducibility of synthesizing the 1H-indazole-3-carboxylic acid core is historically challenging, heavily dependent on the chosen precursor[6]. The most robust and scalable method for constructing the 3,7-dicarboxylic acid derivative utilizes 7-carboxy-isatin as the starting material.
The causality of this reaction sequence relies on three distinct mechanistic phases:
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Ring Opening: Alkaline hydrolysis of the isatin lactam ring yields an intermediate ortho-aminophenylglyoxylic acid derivative.
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Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt using sodium nitrite in a strongly acidic medium at low temperatures (0–5 °C) to prevent premature decomposition[7].
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Reductive Cyclization: The addition of a reducing agent (typically SnCl2) reduces the diazonium species to an aryl hydrazine, which immediately undergoes intramolecular dehydrative cyclization with the adjacent α-keto acid group to forge the pyrazole ring[2][8].
Synthetic workflow for 1H-indazole-3,7-dicarboxylic acid via diazotization.
Orthogonal Functionalization in Drug Discovery
The strategic value of 1H-indazole-3,7-dicarboxylic acid lies in the differential reactivity of the C3 and C7 carboxyl groups. The C3-carboxylic acid is directly attached to the electron-deficient pyrazole ring, whereas the C7-carboxylic acid is attached to the electron-rich benzene ring. This electronic disparity allows for selective protection/deprotection strategies.
For instance, the C7 position can be selectively esterified to yield 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (CAS: 898747-36-9)[9][10]. This allows medicinal chemists to perform aggressive amide coupling (using HATU or EDC/HOBt) exclusively at the C3 position to generate analogs of lonidamine or granisetron, followed by subsequent functionalization at the C7 position to attach pharmacokinetic modifiers or target-binding ligands[11].
Orthogonal functionalization of C3 and C7 for targeted drug development.
Experimental Protocol: Synthesis of 1H-Indazole-3,7-dicarboxylic acid
The following protocol is a self-validating, step-by-step methodology adapted from established diazotization-cyclization routes for indazole-3-carboxylic acids[8][12].
Reagents Required:
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7-Carboxy-isatin (1.0 eq)
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Sodium Hydroxide (NaOH, 10% aqueous solution)
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Sodium Nitrite (NaNO2, 1.1 eq)
-
Stannous Chloride Dihydrate (SnCl2·2H2O, 2.5 eq)
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Concentrated Hydrochloric Acid (HCl, 37%)
Step-by-Step Methodology:
-
Lactam Hydrolysis: Suspend 7-carboxy-isatin (10 mmol) in 10% aqueous NaOH (30 mL). Heat the mixture gently to 50 °C for 30 minutes until a clear solution is obtained, indicating the complete ring-opening to sodium 2-amino-3-carboxyphenylglyoxylate.
-
Acidification & Cooling: Cool the reaction mixture to 0 °C using an ice-salt bath. Slowly add concentrated HCl dropwise until the pH reaches ~1.0. Caution: Maintain the temperature strictly below 5 °C to prevent degradation.
-
Diazotization: Dissolve NaNO2 (11 mmol) in a minimal amount of cold distilled water (5 mL). Add this solution dropwise to the acidic reaction mixture over 15 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt intermediate.
-
Reductive Cyclization: In a separate flask, dissolve SnCl2·2H2O (25 mmol) in concentrated HCl (10 mL) and cool to 0 °C. Add this reducing solution dropwise to the diazonium mixture.
-
Maturation & Isolation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours. The cyclization will yield a distinct precipitate.
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Purification: Filter the resulting solid under vacuum. Wash the crude product sequentially with cold water (3 x 20 mL) and cold ethanol (10 mL). Recrystallize from a mixture of DMF and water to afford pure 1H-indazole-3,7-dicarboxylic acid as a crystalline solid.
Validation Check: The absence of the lactam carbonyl stretch (~1730 cm⁻¹) and the appearance of the broad N-H stretch (~3200-3400 cm⁻¹) in FTIR spectroscopy confirms the formation of the indazole ring.
References
-
Howei Pharm - CAS 898747-36-9 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid. Howei Pharm. Available at:[Link]
-
Matilda Science - Highly Efficient Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives via Diazotization Reaction. Chinese Journal of Organic Chemistry. Available at:[Link]
- Google Patents - US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid. Google Patents.
- Google Patents - CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
-
ResearchGate - Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]
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